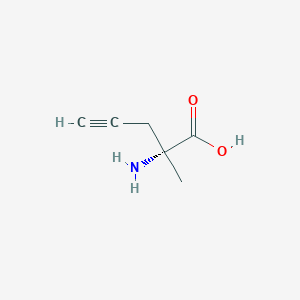

(R)-alpha-Propargylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

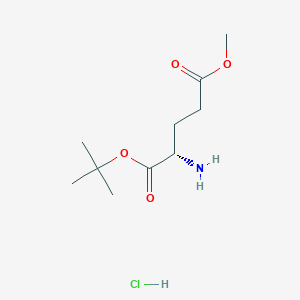

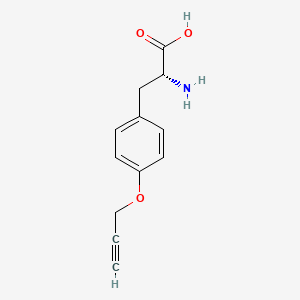

(R)-alpha-Propargylalanine (R-α-PAL) is a synthetic amino acid that has been used in scientific research applications since the early 2000s. It is an unnatural amino acid that is not found in nature, but can be synthesized in the laboratory. R-α-PAL has a number of unique properties that make it an attractive option for researchers, including its ability to mimic certain physiological processes and its stability in a variety of environments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

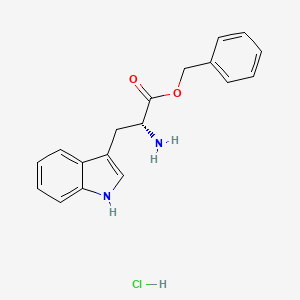

Blanchet et al. (2000) discussed a method for synthesizing enantiomerically pure alpha-substituted propargylic amines, utilizing (R)-alpha-Propargylalanine as a precursor. This process involves the reaction of organoaluminum reagents with oxazolidines prepared from (R)-phenylglycinol, achieving high yield and diastereoselectivity. The methodology enables the production of primary alpha-substituted propargylamines with significant purity, highlighting its utility in creating compounds with precise stereochemical configurations for research and pharmaceutical applications Blanchet, J., Bonin, M., Micouin, L., & Husson, H. (2000).

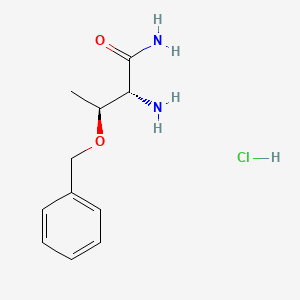

Nian et al. (2016) developed a chemical approach for the preparation of d-α-Amino Acids through (S)-to-(R)-interconversion of unprotected tailor-made α-Amino Acids, including this compound. This method stands out for its structural generality, allowing the synthesis of unnatural (R)-α-amino acids, which are in demand in biomedical research and the pharmaceutical industry. The process features simplicity, high stereochemical outcome, and the ability to handle substrates with reactive functional groups, positioning it as an advance in synthetic chemistry Nian, Y., Wang, J., Zhou, S., Dai, W., Wang, S., Moriwaki, H., Kawashima, A., Soloshonok, V., & Liu, H. (2016).

Applications in Biochemical and Pharmaceutical Research

- Shintani et al. (2005) explored the rhodium-catalyzed isomerization of alpha-arylpropargyl alcohols, including derivatives of this compound, to indanones. This method offers an efficient way to construct indanones, which are valuable in the development of pharmaceuticals and materials. The study demonstrates the reaction's high efficiency and provides insight into an unexpected reaction cascade, highlighting the potential of this compound derivatives in synthetic organic chemistry Shintani, R., Okamoto, K., & Hayashi, T. (2005).

Propriétés

IUPAC Name |

2-amino-2-methylpent-4-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBNDYYRTZBHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665918 |

Source

|

| Record name | 2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403519-98-2 |

Source

|

| Record name | 2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.